molecular formula C20H28ClNO2 B2907836 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1331327-63-9

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B2907836
CAS No.: 1331327-63-9
M. Wt: 349.9
InChI Key: ZXLCUBBUMNQUET-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dimethylpiperidin-1-yl group and a naphthalen-1-yloxy ether moiety. The hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical compounds for improved bioavailability .

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-15-10-16(2)12-21(11-15)13-18(22)14-23-20-9-5-7-17-6-3-4-8-19(17)20;/h3-9,15-16,18,22H,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLCUBBUMNQUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC3=CC=CC=C32)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves multiple steps. One common approach is the reaction of 3,5-dimethylpiperidine with 1-naphthol under controlled conditions to form the intermediate compound, followed by further reactions to introduce the hydroxyl group and convert the compound to its hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures to 5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide show promising anticancer properties. For instance, derivatives of thiazolidinones have been reported to exhibit selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects :
    • The compound is hypothesized to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Similar compounds have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in inflammation .
  • Antimicrobial Properties :
    • There is evidence suggesting that sulfonamide derivatives possess antimicrobial activity. The presence of the thiophene ring may enhance this effect by interacting with bacterial enzymes .

Case Studies

Several studies illustrate the potential applications of this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For example, one study reported IC50 values as low as 1.9 µM against MDA-MB-231 cells .
  • In Vivo Studies :
    • Animal models are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary studies are required to assess toxicity and therapeutic windows before clinical trials.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

(a) 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride

  • Substituents: Tert-butyl amino group instead of 3,5-dimethylpiperidine.
  • This may reduce metabolic stability compared to the target compound’s dimethylpiperidine moiety .

(b) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride

  • Substituents : Thiophen-3-yl group replaces the 3,5-dimethylpiperidine.
  • The absence of a piperidine ring may reduce affinity for amine-specific targets .

(c) 1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride

  • Substituents : Bicycloheptane methoxy group replaces naphthalenyloxy.
  • Shared 3,5-dimethylpiperidine suggests similar amine-related pharmacology but divergent aryloxy interactions .

(d) 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride

  • Substituents: Dibromophenoxy group instead of naphthalenyloxy.
  • Implications : Bromine atoms increase molecular weight (MW: ~483 g/mol vs. target compound’s ~336 g/mol) and electron-withdrawing effects, possibly altering receptor binding kinetics and toxicity profiles .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Potential Implications
Target Compound ~336 3,5-Dimethylpiperidine, naphthalenyl ~3.5 High lipophilicity for CNS penetration
Imp. F(EP) Hydrochloride ~313 tert-Butyl amino, naphthalenyl ~3.2 Reduced metabolic stability
Duloxetine Related Compound F ~349 Thiophen-3-yl, methylamino ~2.8 Altered solubility and CYP interactions
Bicycloheptane Derivative ~332 Bicycloheptane methoxy ~4.0 Steric hindrance may limit bioavailability
Dibromophenoxy Derivative ~483 2,4-Dibromophenoxy ~4.5 Increased toxicity risk due to halogenation

Stereochemical Considerations

  • The target compound’s stereochemistry is unspecified in available data, whereas analogs like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () highlight enantiomer-specific activity. Stereochemistry in such compounds critically influences receptor binding and metabolic pathways .

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a piperidine ring and a naphthalene moiety. Its chemical formula is C18H26ClN1O2C_{18}H_{26}ClN_1O_2, with a molecular weight of approximately 321.86 g/mol. The structural features contribute to its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases. It has been associated with the modulation of the p38 MAPK pathway, which is crucial in inflammatory responses .

The proposed mechanism involves the inhibition of specific neurotransmitter reuptake and modulation of receptor activity. This dual action may enhance mood and reduce anxiety symptoms. Additionally, its ability to interfere with inflammatory pathways makes it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study 1: Antidepressant Efficacy

A recent study investigated the antidepressant-like effects of similar compounds in rodent models. Results indicated that administration led to significant reductions in depressive behaviors, suggesting that the compound may function as a serotonin reuptake inhibitor .

Study 2: Anti-inflammatory Potential

In vitro studies demonstrated that the compound effectively reduced cytokine production in human lung cells exposed to inflammatory stimuli. This suggests potential therapeutic applications in respiratory diseases characterized by inflammation .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntidepressantReduction in depressive behaviorsSerotonin reuptake inhibition
Anti-inflammatoryDecreased cytokine productionInhibition of p38 MAPK pathway
NeuroprotectivePotential protection against neurodegenerationModulation of neurotransmitter levels

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Clinical trials are necessary to establish its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, and how is purity ensured?

  • Methodology : The synthesis typically involves:

  • Alkylation to introduce the 3,5-dimethylpiperidine moiety via nucleophilic substitution .
  • Etherification to attach the naphthalen-1-yloxy group using a Williamson ether synthesis approach .
  • Hydrochloride salt formation to improve aqueous solubility and stability .
    • Purity Assurance : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>95%, as per industry standards for research compounds) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., naphthalene aromatic protons, piperidine methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ at 321.8 g/mol for C18_{18}H24_{24}ClNO2_2) .
  • Infrared (IR) Spectroscopy : To detect functional groups like hydroxyl (-OH) and ether (C-O-C) stretches .

Q. What solubility characteristics should researchers anticipate for this compound?

  • Methodology :

  • Hydrophilic Solvents : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) due to ionic interactions .
  • Hydrophobic Solvents : Limited solubility in non-polar solvents (e.g., hexane), requiring DMSO or DMF for stock solutions .
    • Experimental Tip : Conduct a solubility screen using the shake-flask method to optimize solvent selection for biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Validate experimental conditions (e.g., pH, temperature) using reference compounds (e.g., nadolol derivatives in cardiovascular studies) .
  • Batch Consistency : Compare purity and salt content between batches via elemental analysis (e.g., chloride ion quantification) .
  • Receptor Profiling : Use radioligand binding assays to confirm target specificity (e.g., β-adrenergic receptors, given structural similarity to propranolol analogs) .

Q. What strategies optimize reaction yields during synthesis, particularly for the piperidine-naphthalene linkage?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
  • Temperature Control : Maintain <50°C during alkylation to minimize by-products like dealkylated piperidine .
  • Workup Optimization : Use liquid-liquid extraction (e.g., dichloromethane/water) to isolate the hydrochloride salt with minimal loss .

Q. How can researchers investigate the compound’s metabolic stability in vitro?

  • Methodology :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to track parent compound depletion .
  • Metabolite Identification : Perform MS2^2 fragmentation to detect hydroxylation or demethylation products (common for piperidine and naphthalene moieties) .

Q. What analytical techniques resolve conflicting crystallographic data for this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and compare unit cell parameters with predicted models .
  • Powder X-ray Diffraction (PXRD) : Assess batch polymorphism, which may explain discrepancies in reported melting points .

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